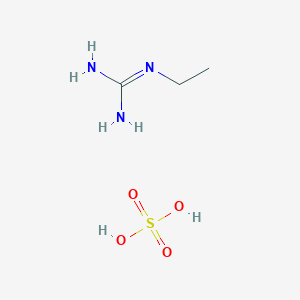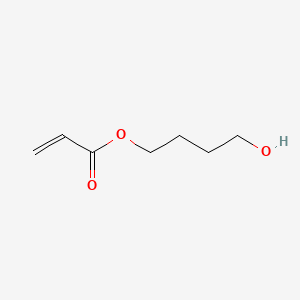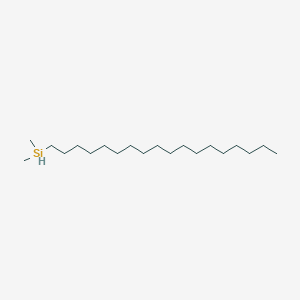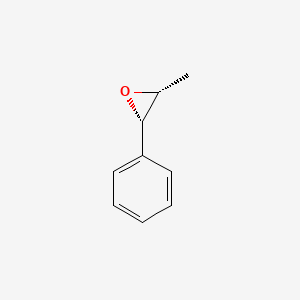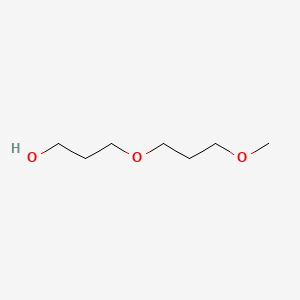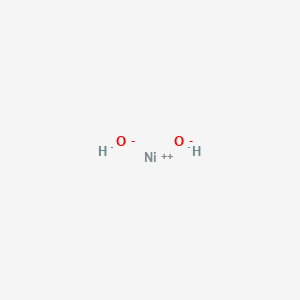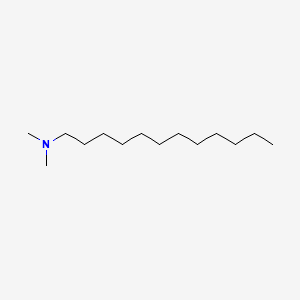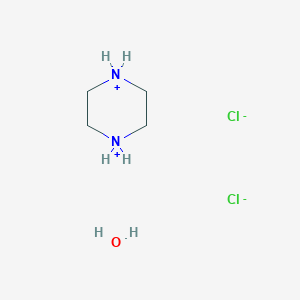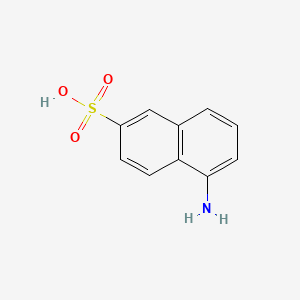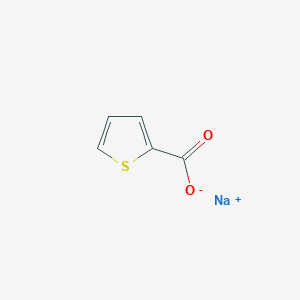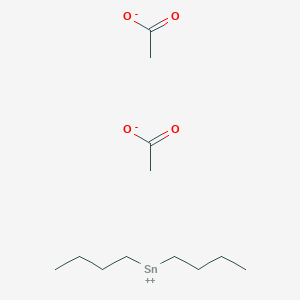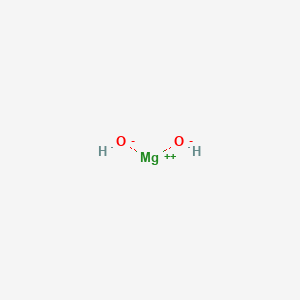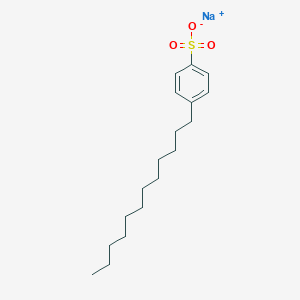
sodium;4-dodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-dodecylbenzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a white or yellowish powder that is soluble in water. This compound is a type of anionic surfactant, which means it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. It is widely used in various industries due to its excellent wetting, dispersion, decontamination, and antibacterial properties .
Vorbereitungsmethoden
Sodium 4-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. There are several methods for this process:
Sulfur Trioxide (SO3) Sulfonation Method: This method involves the reaction of dodecylbenzene with sulfur trioxide. The reaction is highly exothermic and occurs almost instantaneously.
Excessive Sulfuric Acid (H2SO4) Sulfonation Method: In this method, dodecylbenzene is reacted with an excess of sulfuric acid. The reaction generates water, which can dilute the sulfuric acid and slow down the reaction.
Chlorosulfonic Acid Sulfonation Method: Chlorosulfonic acid can also be used as a sulfonating agent.
Analyse Chemischer Reaktionen
Sodium 4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and chlorosulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-dodecylbenzenesulfonate has a wide range of scientific research applications:
Medicine: It is used in the formulation of certain pharmaceutical products due to its surfactant properties.
Industry: Sodium 4-dodecylbenzenesulfonate is widely used in the production of detergents, emulsifiers, and cleaning agents. .
Wirkmechanismus
The mechanism of action of sodium 4-dodecylbenzenesulfonate involves its ability to reduce the surface tension of water, allowing it to act as a surfactant. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, leading to the formation of micelles. This property allows it to effectively disperse and emulsify oils and other hydrophobic substances .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-dodecylbenzenesulfonate is part of a broader class of compounds known as alkylbenzene sulfonates. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with similar properties but lacks the benzene ring.
Linear alkylbenzene sulfonates (LAS): These compounds are similar in structure but have a linear alkyl chain instead of a branched one.
Sodium lauryl benzene sulfonate: Similar in structure but with a different alkyl chain length.
Sodium 4-dodecylbenzenesulfonate is unique due to its specific alkyl chain length and the presence of a benzene ring, which gives it distinct properties and applications .
Eigenschaften
IUPAC Name |
sodium;4-dodecylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJUUEHSAZXEEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


